N-(pent-4-yn-1-yl)oxolan-3-amine
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Overview
Description
N-(pent-4-yn-1-yl)oxolan-3-amine is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . It is characterized by the presence of an oxolane ring and a pentynylamine group, making it a versatile compound in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pent-4-yn-1-yl)oxolan-3-amine typically involves the reaction of 4-pentyn-1-amine with oxirane derivatives under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic attack of the amine group on the oxirane ring, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(pent-4-yn-1-yl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated amines or alcohols.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-(pent-4-yn-1-yl)oxolan-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(pent-4-yn-1-yl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the oxolane ring may participate in ring-opening reactions, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-1-amine: A structurally related compound with similar reactivity but lacking the oxolane ring.
N-(4-Pentynyl)phthalimide: Another related compound used in organic synthesis with different functional groups.
Uniqueness
N-(pent-4-yn-1-yl)oxolan-3-amine is unique due to the presence of both the oxolane ring and the pentynylamine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-pent-4-ynyloxolan-3-amine |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-6-10-9-5-7-11-8-9/h1,9-10H,3-8H2 |
InChI Key |
RFYUEFQHIZLGDL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCNC1CCOC1 |
Origin of Product |
United States |
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